molecular formula C5H5NO2<br>C5H5NO2<br>CH2=C(CN)COOCH3 B1676136 Methyl 2-cyanoacrylate CAS No. 137-05-3

Methyl 2-cyanoacrylate

Cat. No.: B1676136
CAS No.: 137-05-3
M. Wt: 111.10 g/mol
InChI Key: MWCLLHOVUTZFKS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Mecrylate can be synthesized through the reaction of formaldehyde, acetic acid, and hydrogen cyanide. The process involves the following steps:

Industrial Production Methods

In industrial settings, mecrylate is produced through a continuous flow process. This method involves the reaction of (meth)acryloyl chloride with alcohols in the presence of triethylamine in a tubular reactor. The process is efficient, safe, and minimizes the formation of unwanted side products .

Chemical Reactions Analysis

Types of Reactions

Mecrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mecrylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a monomer in the synthesis of polymers and copolymers.

    Biology: Employed in tissue adhesives and wound closure due to its rapid polymerization and strong adhesive properties.

    Medicine: Utilized in surgical procedures for bonding tissues and as a hemostatic agent.

    Industry: Applied in the production of adhesives, coatings, and sealants .

Mechanism of Action

Mecrylate exerts its effects primarily through rapid polymerization upon contact with moisture. The polymerization process involves the formation of long polymer chains, which create strong adhesive bonds. The molecular targets include hydroxyl groups present in water and biological tissues, leading to the formation of a solid polymer network .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl cyanoacrylate
  • Butyl cyanoacrylate
  • Octyl cyanoacrylate

Uniqueness of Mecrylate

Compared to other cyanoacrylate compounds, mecrylate has a lower molecular weight and higher reactivity due to the presence of the methyl ester group. This makes it particularly suitable for applications requiring rapid bonding and strong adhesion .

Mecrylate’s unique combination of properties and reactivity makes it a valuable compound in various scientific and industrial applications. Its ability to rapidly polymerize and form strong adhesive bonds has led to its widespread use in adhesives, medical procedures, and polymer synthesis.

Properties

IUPAC Name

methyl 2-cyanoprop-2-enoate
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InChI

InChI=1S/C5H5NO2/c1-4(3-6)5(7)8-2/h1H2,2H3
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InChI Key

MWCLLHOVUTZFKS-UHFFFAOYSA-N
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Canonical SMILES

COC(=O)C(=C)C#N
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Molecular Formula

C5H5NO2, Array
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Related CAS

25067-29-2
Record name Poly(methyl cyanoacrylate)
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DSSTOX Substance ID

DTXSID4025589
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Molecular Weight

111.10 g/mol
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Physical Description

Methyl 2-cyanoacrylate is a clear slightly yellow liquid. (NTP, 1992), Clear, colorless liquid with irritating, acrid odor; [ACGIH], COLOURLESS LIQUID., Clear to slightly yellow liquid with a characteristic odor., Colorless liquid with a characteristic odor.
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Boiling Point

117 to 120 °F at 1.8 mmHg (NTP, 1992), 47 °C at 2 mm Hg, BP: 47-49 °C (0.33-0.36 kPa), 66 °C, 117-120 °F at 1.8 mmHg
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Flash Point

174 °F (NIOSH, 2023), 82.78 °C (closed cup), 79 °C, 174 °F
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992), Soluble or partially soluble in methyl ethyl ketone, toluene, DMF /dimethylformamide/, acetone, nitromethane, 30%
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Density

1.1044 at 81 °F (NTP, 1992) - Denser than water; will sink, 1.1012 g/cu cm at 20 °C, Relative density (water = 1): 1.1, 1.1044 at 81 °F, (81 °F): 1.10
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Vapor Density

Relative vapor density (air = 1): 3.8
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Vapor Pressure

0.2 mmHg at 77 °F (NIOSH, 2023), 0.2 [mmHg], VP: <0.27 kPa at 25 °C, 0.2 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 24, 0.2 mmHg at 77 °F, (77 °F): 0.2 mmHg
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Color/Form

Clear, colorless liquid, Thick liquid

CAS No.

137-05-3, 25067-29-2
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Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/AS6ACFC0.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

-40 °C
Record name METHYL 2-CYANOACRYLATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1272
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 2-cyanoacrylate
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Methyl 2-cyanoacrylate
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Methyl 2-cyanoacrylate
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Methyl 2-cyanoacrylate
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Methyl 2-cyanoacrylate
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Methyl 2-cyanoacrylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.